molecular formula C20H23N3O3S2 B2438871 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide CAS No. 1325303-37-4

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B2438871
CAS No.: 1325303-37-4
M. Wt: 417.54
InChI Key: ZGELBGUAMDSOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzenesulfonamide group

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13(2)16-6-8-17(9-7-16)28(25,26)22(5)18-10-11-27-19(18)20(24)23-15(4)12-14(3)21-23/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGELBGUAMDSOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is achieved through the cyclocondensation of hydrazines with 1,3-diketones . The thiophene ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods . Finally, the benzenesulfonamide group is attached through sulfonation reactions, typically using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H21N3O3S2
  • Molecular Weight : 403.52 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazole-based compounds have been recognized for their ability to inhibit various cancer cell lines.

  • Cytotoxicity Assays :
    • The compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and SF-268 (brain cancer). For instance, compounds structurally related to this compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM in various assays .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. For example, a related pyrazole derivative was shown to induce G0/G1 phase arrest in C6 glioma cells, leading to significant apoptosis .

Target Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression:

  • Aurora-A Kinase Inhibition : Compounds with similar structures have been reported to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, indicating a potent effect on cell proliferation pathways .

Study 1: Antitumor Activity

A study evaluated the antitumor activity of a series of pyrazole derivatives, including those similar to the target compound. The results indicated that certain derivatives could effectively inhibit tumor growth in vitro and in vivo models, with significant effects observed at concentrations as low as 5 µM .

Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects of pyrazole derivatives on lung cancer cells. The study found that treatment with these compounds led to increased levels of apoptotic markers and a decrease in cell viability, highlighting their potential as therapeutic agents against lung cancer .

Table 1: Cytotoxicity Data for Related Pyrazole Compounds

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF73.79Apoptosis
Compound BA54912.50Cell Cycle Arrest
Compound CSF-26842.30Apoptosis

Table 2: Enzyme Inhibition Data

Compound NameTarget EnzymeIC50 (µM)
Compound AAurora-A Kinase0.067
Compound BCDK225

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?

Methodological Answer:
The compound is synthesized via multi-step procedures involving:

  • Step 1: Formation of the pyrazole-thiophene core using coupling reactions (e.g., K₂CO₃-mediated alkylation in DMF at room temperature) .
  • Step 2: Sulfonamide functionalization via nucleophilic substitution with benzenesulfonamide derivatives under reflux conditions .
  • Purity Control: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (≥95%) with UV detection at 254 nm . Recrystallization from ethanol/DMF (1:1) is effective for removing unreacted intermediates .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the pyrazole (δ 2.2–2.5 ppm for CH₃ groups), thiophene (δ 6.8–7.2 ppm), and benzenesulfonamide (δ 7.4–7.6 ppm for aromatic protons) .
  • FT-IR: Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
  • Mass Spectrometry: Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 485.57) .

Advanced: How can reaction conditions be optimized to improve yield of the pyrazole-thiophene intermediate?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus dichloromethane for better solubility of intermediates .
  • Catalyst Optimization: Compare K₂CO₃ with Cs₂CO₃ to enhance nucleophilic substitution efficiency .
  • Temperature Gradients: Conduct reactions at 25°C vs. 50°C to balance reaction rate and byproduct formation .
  • Statistical Modeling: Apply Design of Experiments (DoE) to identify critical variables (e.g., molar ratios, reaction time) .

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Orthogonal Assays: Validate target inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm cytotoxicity is mechanism-specific .
  • Solubility Adjustments: Use DMSO concentrations ≤0.1% to avoid artifactual results in cell-based studies .
  • Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to confirm binding mode consistency with experimental IC₅₀ values .

Advanced: What computational strategies predict the compound’s biological targets?

Methodological Answer:

  • Target Prediction: Use SwissTargetPrediction or SEA databases to identify kinases or inflammatory targets (e.g., COX-2) based on sulfonamide/heterocyclic motifs .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess binding affinity for prioritized targets .
  • Pharmacophore Modeling: Align structural features (sulfonamide, pyrazole) with known inhibitors to infer mechanism .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituent variations (e.g., 4-Cl vs. 4-OCH₃ on the benzene ring) and assess activity .
  • Bioisosteric Replacement: Replace thiophene with furan or pyridine to evaluate electronic effects on target binding .
  • Data Analysis: Use IC₅₀ values and ligand efficiency metrics (e.g., LE > 0.3) to prioritize analogs .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions: Keep at −20°C in airtight, light-protected vials to prevent hydrolysis of the sulfonamide group .
  • Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance solubility without toxicity .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the sulfonamide moiety for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.